molecular formula C22H28F3N3 B6019539 N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline

N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline

Cat. No. B6019539
M. Wt: 391.5 g/mol
InChI Key: FVYIKQXARQMQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is a psychoactive substance that has gained popularity in recent years due to its recreational use. However, TFMPP has also been the subject of scientific research, particularly in the field of pharmacology.

Mechanism of Action

TFMPP's mechanism of action involves its interaction with serotonin receptors in the brain. By acting as an agonist at the 5-HT1A and 5-HT2A receptors, TFMPP increases the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. TFMPP also has an effect on dopamine and norepinephrine, which are neurotransmitters that play a role in reward, motivation, and attention.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase locomotor activity and induce hyperthermia. TFMPP has also been shown to increase heart rate and blood pressure in humans.

Advantages and Limitations for Lab Experiments

TFMPP has been used in a number of laboratory experiments to investigate its pharmacological properties. One advantage of using TFMPP is its selectivity for serotonin receptors, which allows researchers to study the role of serotonin in various physiological processes. However, one limitation of using TFMPP is its psychoactive effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on TFMPP. One area of interest is the role of TFMPP in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new compounds that target serotonin receptors with greater selectivity and potency. Finally, there is a need for further research on the long-term effects of TFMPP use, particularly with respect to its impact on brain function and behavior.

Synthesis Methods

TFMPP can be synthesized by reacting 1-(3-trifluoromethylphenyl)piperazine with N,N-diethylaniline in the presence of a catalyst. The resulting compound is then purified by recrystallization.

Scientific Research Applications

TFMPP has been used in scientific research to investigate its pharmacological properties. Studies have shown that TFMPP acts as an agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. TFMPP has also been shown to have affinity for dopamine and norepinephrine receptors.

properties

IUPAC Name

N,N-diethyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F3N3/c1-3-27(4-2)20-10-8-18(9-11-20)17-26-12-14-28(15-13-26)21-7-5-6-19(16-21)22(23,24)25/h5-11,16H,3-4,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYIKQXARQMQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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